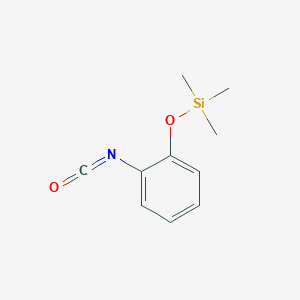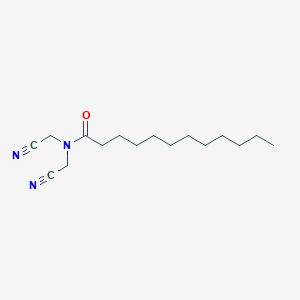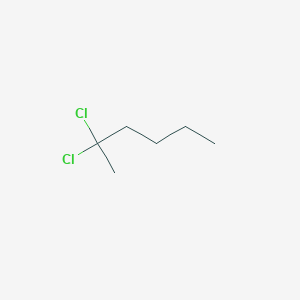
3-Formylrifamycin SV O-(2-propynyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylrifamycin SV O-(2-propynyl)oxime is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The modification of rifamycin to form this compound aims to enhance its pharmacological properties and broaden its application in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-propynyl)oxime typically involves the modification of 3-Formylrifamycin SV. The process begins with the formation of 3-Formylrifamycin SV, which is then reacted with propargylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and better product quality .
化学反応の分析
Types of Reactions
3-Formylrifamycin SV O-(2-propynyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The oxime group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with modified pharmacological properties.
科学的研究の応用
3-Formylrifamycin SV O-(2-propynyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other rifamycin derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial RNA synthesis.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical products
作用機序
The mechanism of action of 3-Formylrifamycin SV O-(2-propynyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
類似化合物との比較
Similar Compounds
- Rifamycin S
- Rifamycin B
- Rifampicin
- Rifapentine
Uniqueness
3-Formylrifamycin SV O-(2-propynyl)oxime is unique due to its modified structure, which enhances its antibacterial properties and broadens its application. Compared to other rifamycin derivatives, it has shown improved efficacy against resistant bacterial strains and better pharmacokinetic properties .
特性
CAS番号 |
41776-64-1 |
|---|---|
分子式 |
C41H50N2O13 |
分子量 |
778.8 g/mol |
IUPAC名 |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-prop-2-ynoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H50N2O13/c1-11-16-54-42-18-26-31-36(49)29-28(35(26)48)30-38(24(7)34(29)47)56-41(9,39(30)50)53-17-15-27(52-10)21(4)37(55-25(8)44)23(6)33(46)22(5)32(45)19(2)13-12-14-20(3)40(51)43-31/h1,12-15,17-19,21-23,27,32-33,37,45-49H,16H2,2-10H3,(H,43,51)/b13-12+,17-15+,20-14+,42-18+ |
InChIキー |
LKFNRYSRXFJAGZ-CFQHGCHSSA-N |
異性体SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC#C)\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


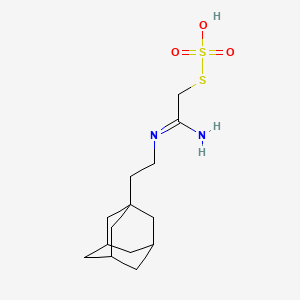
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)

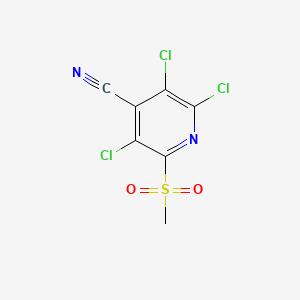

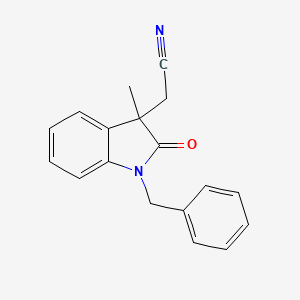

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
